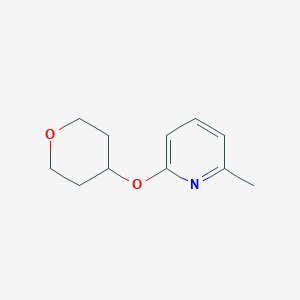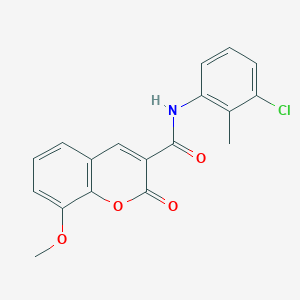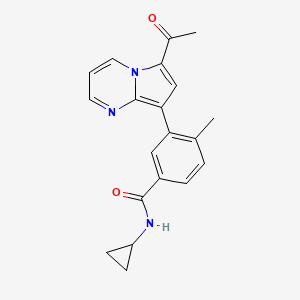
3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of 3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride involves several steps. One common method is the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another approach involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient method for producing sulfonyl fluorides . Industrial production methods often involve the use of sulfuryl fluoride gas or other solid reagents like fluorosulfonyl imidazolium salts .
Chemical Reactions Analysis
3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its ability to form strong interactions with proteins and other biological molecules. This can lead to inhibition or activation of specific pathways, depending on the target . The exact molecular targets and pathways involved vary based on the specific application and context.
Comparison with Similar Compounds
3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride can be compared with other fluorinated pyridines, such as:
2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Fluoro-3-bromopyridine: Another fluorinated pyridine with different functional groups, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
3-fluoro-2-methoxypyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYLSQJMVCJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2554150.png)
![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)
![6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)
![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
![N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2554159.png)

![methyl 2-[(2-{[(4-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2554162.png)

